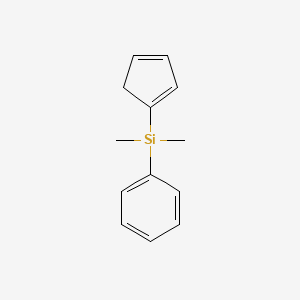
3-Ethylhept-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylhept-4-enal is an organic compound with the molecular formula C9H16O It is an aldehyde with a double bond in its structure, making it a member of the enal family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylhept-4-enal can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetaldehyde, followed by dehydration to form the enal structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize yield and purity. The process involves the same aldol condensation reaction but is scaled up to accommodate larger quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylhept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 3-Ethylheptanoic acid.
Reduction: 3-Ethylhept-4-enol.
Substitution: 3-Bromo-3-ethylhept-4-enal.
Aplicaciones Científicas De Investigación
3-Ethylhept-4-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 3-Ethylhept-4-enal involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. The double bond also allows for various addition reactions. In biological systems, it can form Schiff bases with amines, which may lead to further biochemical transformations.
Comparación Con Compuestos Similares
- 3-Methylhept-4-enal
- 3-Propylhept-4-enal
- 3-Butylhept-4-enal
Comparison: 3-Ethylhept-4-enal is unique due to its specific ethyl substitution, which influences its reactivity and physical properties. Compared to 3-Methylhept-4-enal, it has a slightly higher boiling point and different reactivity patterns in substitution reactions. Its applications in fragrance and flavor industries also differ due to the distinct scent profile imparted by the ethyl group.
Propiedades
Número CAS |
287173-04-0 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
3-ethylhept-4-enal |
InChI |
InChI=1S/C9H16O/c1-3-5-6-9(4-2)7-8-10/h5-6,8-9H,3-4,7H2,1-2H3 |
Clave InChI |
BQIJRWIQQQTFQM-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(CC)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)


![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)

![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)



